molecular formula C12H17Cl3N2 B7899074 (3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

(3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B7899074
M. Wt: 295.6 g/mol
InChI Key: XVJQTKCUXWSUFW-UHFFFAOYSA-N
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Description

(3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3,4-dichlorobenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and piperidine.

    Reaction: The 3,4-dichlorobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form (3,4-Dichloro-benzyl)-piperidin-4-yl-amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichloro-benzyl)-piperidin-4-yl-amine
  • (3,4-Dichloro-benzyl)-piperidin-4-yl-amine acetate
  • (3,4-Dichloro-benzyl)-piperidin-4-yl-amine sulfate

Uniqueness

(3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10;/h1-2,7,10,15-16H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQTKCUXWSUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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